molecular formula C9H13ClO4S2 B13525001 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride

Cat. No.: B13525001
M. Wt: 284.8 g/mol
InChI Key: QULFEBITGOJZKR-UHFFFAOYSA-N
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Description

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride (CAS: 1341178-95-7) is a sulfonyl chloride derivative featuring a thiophene aromatic ring and an ether-oxygen linkage. Its molecular formula is C₈H₁₁ClO₃S₂, with a molecular weight of 254.75 g/mol and a purity of ≥98% . The compound’s structure includes a thiophen-2-ylmethoxy group connected via a diethylene glycol-like chain to a sulfonyl chloride moiety, making it highly reactive in nucleophilic substitution reactions. It is primarily used in pharmaceutical and chemical synthesis as a sulfonating agent for introducing sulfonate groups into target molecules.

Properties

Molecular Formula

C9H13ClO4S2

Molecular Weight

284.8 g/mol

IUPAC Name

2-[2-(thiophen-2-ylmethoxy)ethoxy]ethanesulfonyl chloride

InChI

InChI=1S/C9H13ClO4S2/c10-16(11,12)7-5-13-3-4-14-8-9-2-1-6-15-9/h1-2,6H,3-5,7-8H2

InChI Key

QULFEBITGOJZKR-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)COCCOCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of thiophene-2-methanol with ethylene oxide to form 2-(thiophen-2-ylmethoxy)ethanol. This intermediate is then reacted with ethylene chlorohydrin to produce 2-(2-(thiophen-2-ylmethoxy)ethoxy)ethanol. Finally, the sulfonyl chloride group is introduced by reacting the intermediate with chlorosulfonic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

    Sulfoxides and Sulfones: Formed by oxidation of the thiophene ring.

Mechanism of Action

The mechanism of action of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride depends on its chemical reactivity. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives. These reactions can modify the biological activity of target molecules, making the compound useful in drug design and development .

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl Chloride Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituent Reactivity Profile
2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride (1341178-95-7) C₈H₁₁ClO₃S₂ 254.75 Thiophene ring + ether linkage High (aromatic π-system enhances electrophilicity)
2-(2-(Cyclohexyloxy)ethoxy)ethane-1-sulfonyl chloride (1343251-89-7) C₁₀H₁₉ClO₄S 270.77 Cyclohexyl group + ether linkage Moderate (aliphatic substituent reduces resonance effects)
2-(2-(Isopentyloxy)ethoxy)ethane-1-sulfonyl chloride (1343863-35-3) C₉H₁₉ClO₄S 258.76 Isopentyl group + ether linkage Moderate (steric hindrance from branched chain)
2-[2-(2-Methoxyethoxy)ethoxy]ethane-1-sulfonyl chloride (CID 64197959) C₇H₁₅ClO₅S 246.71 Methoxyethoxy group High (polar ether groups improve solubility)

Key Observations:

Aromatic vs. Aliphatic Substituents : The thiophene ring in the target compound provides electronic conjugation, enhancing the electrophilicity of the sulfonyl chloride group compared to aliphatic substituents (e.g., cyclohexyl or isopentyl) .

Solubility: The methoxyethoxy variant (CID 64197959) exhibits higher polarity, favoring solubility in polar solvents like water or ethanol .

Commercial Availability and Cost

  • Target Compound : Discontinued by major suppliers; historical pricing data is unavailable .
  • Cyclohexyl Derivative : Priced at $998–$2,770 for 1–5 g quantities .

Biological Activity

2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride, with the molecular formula C10H13ClO4S2, is a sulfonyl chloride compound notable for its diverse biological activities. This compound features a thiophene ring and an ethoxy group, which contribute to its unique reactivity and potential applications in medicinal chemistry. Its sulfonyl chloride functional group enhances its ability to interact with biological molecules, making it a candidate for drug design and development.

The structural characteristics of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride include:

  • Sulfonyl Group : Provides high reactivity due to its ability to form covalent bonds with nucleophilic sites in proteins or nucleic acids.
  • Thiophene Ring : Imparts aromatic properties that can influence biological interactions.
  • Ethoxy Group : Enhances solubility and facilitates modifications that may improve biological activity.

Biological Activity

Research indicates that 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has potential antimicrobial effects, making it relevant in the development of new antibiotics or antimicrobial agents.
  • Enzyme Inhibition : The compound's ability to react with nucleophilic sites allows it to inhibit specific enzymes, which is crucial for targeting bacterial virulence factors. For example, it has been investigated for its effects on the Type III secretion system (T3SS) in pathogenic bacteria, which is essential for their virulence .
  • Covalent Modifications : The sulfonyl chloride moiety enables the formation of covalent bonds with amino acids in proteins, potentially altering their function. This property is leveraged in drug design to create targeted therapies.

Case Studies

Several studies have explored the biological implications of 2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chloride:

  • Study on Antimicrobial Activity : A screening assay was developed to evaluate the effectiveness of this compound against various Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at certain concentrations, suggesting its potential as a lead compound in antibiotic development .
  • Enzyme Interaction Analysis : Research focused on the interaction of this compound with enzymes involved in bacterial pathogenesis revealed that it could effectively inhibit the T3SS, thereby reducing the virulence of pathogens such as E. coli .

Data Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
2-(2-(Thiophen-2-ylmethoxy)ethoxy)ethane-1-sulfonyl chlorideContains thiophene and ethoxy groupsHigh reactivity due to sulfonyl chloride
Methanesulfonyl chlorideContains a methyl group instead of an ethoxy groupSimpler structure; less versatile
Benzenesulfonyl chlorideContains a benzene ring instead of thiopheneAromatic nature may influence reactivity differently
Tosyl chloride (p-Toluenesulfonyl chloride)Contains a para-methyl group on a toluene ringCommonly used in organic synthesis; more stable

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